molecular formula C15H15NO2 B2597208 (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide CAS No. 1426293-96-0

(2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2597208
CAS No.: 1426293-96-0
M. Wt: 241.29
InChI Key: IONSRUJWBBFNGR-CMDGGOBGSA-N
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Description

(2E)-3-(Furan-2-yl)-N-(2-phenylethyl)prop-2-enamide is a cinnamamido-phenethylamide derivative characterized by an α,β-unsaturated carbonyl system (E-configuration) and a furan-2-yl substituent at the C3 position of the propenamide backbone. The phenethylamine moiety confers structural similarity to endogenous neurotransmitters, while the furan ring introduces unique electronic and steric properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONSRUJWBBFNGR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide, a derivative of furan and an enamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring and an enamide functional group. Its molecular formula is C13H13NOC_{13}H_{13}NO, with a molecular weight of 215.25 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Apoptosis via caspase activation
PC-3 (Prostate Cancer)12.8Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, the compound reduced neuronal apoptosis and improved cell viability, likely through antioxidant mechanisms.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with notable effects on apoptosis markers such as cleaved PARP and caspase-3 activation .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in an animal model of acute inflammation. Administration resulted in decreased levels of inflammatory markers and improved histological outcomes in tissues affected by inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the N-phenethylcinnamamides family, where variations in substituents on the aromatic rings and amide nitrogen significantly influence bioactivity. Key structural analogs include:

Compound Name Substituents (C3 Position) N-Substituent Key Activities Reference
(2E)-3-Phenyl-N-(2-phenylethyl)prop-2-enamide Phenyl 2-Phenylethyl Phlebotonic potential
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-Dichlorophenyl 4-Trifluoromethylphenyl Broad-spectrum antimicrobial
(2E)-3-(Furan-2-yl)-N-(4-methylphenyl)prop-2-enamide Furan-2-yl 4-Methylphenyl High-purity API intermediate
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 4-Isobutylphenyl 3-Chloro-4-fluorophenyl Antimicrobial (MRSA, VRE)

Physicochemical Properties

Property (2E)-3-(Furan-2-yl)-N-(2-phenylethyl)prop-2-enamide (2E)-3-Phenyl-N-(2-phenylethyl)prop-2-enamide Chlorinated Analog
Molecular Weight 279.3 g/mol 265.3 g/mol 398.2 g/mol
logP (Predicted) ~2.8 ~3.1 ~4.5
Hydrogen Bond Acceptors 3 2 3
Rotatable Bonds 6 5 5
Topological Polar Surface Area 58.7 Ų 46.2 Ų 62.5 Ų

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • Furan vs. Phenyl : The furan ring’s lower lipophilicity and electron-rich nature may reduce antimicrobial potency compared to halogenated phenyl analogs but improve solubility and reduce toxicity .
    • Phenethylamine Substitution : The 2-phenylethyl group enhances membrane permeability due to its hydrophobic tail, a feature shared with neuroactive compounds .
  • Pharmacological Targets: Virtual screening identifies this compound as interacting with venous disease-related targets (e.g., NF-κB, ion channels), though experimental validation is pending .

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